Cas no 14677-93-1 (Methanone,(5-methyl-3-phenyl-4-isoxazolyl)phenyl-)

Methanone,(5-methyl-3-phenyl-4-isoxazolyl)phenyl- structure
14677-93-1 structure
Product Name:Methanone,(5-methyl-3-phenyl-4-isoxazolyl)phenyl-
N.o CAS:14677-93-1
MF:C17H13NO2
MW:263.290624380112
CID:211941
PubChem ID:318529
Update Time:2025-04-19

Methanone,(5-methyl-3-phenyl-4-isoxazolyl)phenyl- Propriedades químicas e físicas

Nomes e Identificadores

    • Methanone,(5-methyl-3-phenyl-4-isoxazolyl)phenyl-
    • (5-methyl-3-phenyl-1,2-oxazol-4-yl)-phenylmethanone
    • (5-methyl-3-phenylisoxazol-4-yl)(phenyl)methanone
    • (5-methyl-3-phenyl-isoxazol-4-yl)-phenyl ketone
    • (5-Methyl-3-phenyl-isoxazol-4-yl)-phenyl-keton
    • (5-methyl-3-phenyl-isoxazol-4-yl)-phenyl-methanone
    • 3-Phenyl-4-benzoyl-5-me
    • 3-Phenyl-4-benzoyl-5-methylisoxazol
    • 3-Phenyl-4-benzoyl-5-methyl-isoxazol
    • 3-phenyl-4-benzoyl-5-methylisoxazole
    • AC1L7YB6
    • CD08663
    • HMS1434I01
    • Maybridge3_001233
    • NSC255235
    • SureCN6241386
    • CHEMBL1348116
    • NSC-255235
    • AG-690/12869501
    • SCHEMBL6241386
    • (5-methyl-3-phenyl-4-isoxazolyl)(phenyl)methanone
    • IDI1_012620
    • DTXSID00312478
    • 14677-93-1
    • MLS000830673
    • SMR000457694
    • Inchi: 1S/C17H13NO2/c1-12-15(17(19)14-10-6-3-7-11-14)16(18-20-12)13-8-4-2-5-9-13/h2-11H,1H3
    • Chave InChI: VOHIVHYGFMOJFG-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(C(C2C=CC=CC=2)=O)C(C2C=CC=CC=2)=N1

Propriedades Computadas

  • Massa Exacta: 263.09469
  • Massa monoisotópica: 263.094628657g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 20
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 332
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.8
  • Superfície polar topológica: 43.1Ų

Propriedades Experimentais

  • PSA: 43.1
Fornecedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
上海帛亦医药科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hebei Liye chemical Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd